An In-depth Technical Guide to Acetyl-Cys(dodecyl) chloromethyl ketone: A Potent Anti-Leukemic Agent
An In-depth Technical Guide to Acetyl-Cys(dodecyl) chloromethyl ketone: A Potent Anti-Leukemic Agent
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-Cys(dodecyl) chloromethyl ketone is a synthetic, cell-permeable compound that has demonstrated significant cytotoxic activity against human leukemia cell lines. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and key biological data. It is intended to serve as a foundational resource for researchers in oncology, drug discovery, and chemical biology, offering detailed protocols and insights to facilitate further investigation into its therapeutic potential.
Introduction: The Emergence of a Targeted Cytotoxin
The landscape of cancer therapeutics is continually evolving, with a significant focus on developing targeted agents that can selectively eliminate malignant cells while minimizing off-target effects. Within this paradigm, irreversible inhibitors of cellular proteases have garnered considerable attention. Acetyl-Cys(dodecyl) chloromethyl ketone belongs to the class of chloromethyl ketones, which are known to act as irreversible inhibitors of cysteine and serine proteases. The unique structural features of this molecule—an N-acetylated cysteine backbone, a long dodecyl carbon chain, and a reactive chloromethyl ketone moiety—suggest a multi-faceted mechanism of action that combines targeted enzymatic inactivation with enhanced cellular uptake.
Initial studies have highlighted the potent anti-leukemic properties of Acetyl-Cys(dodecyl) chloromethyl ketone. This guide aims to consolidate the current knowledge of this compound, providing a detailed examination of its scientific underpinnings and practical applications in a research setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Acetyl-Cys(dodecyl) chloromethyl ketone is paramount for its effective use in experimental settings.
| Property | Value | Source |
| Chemical Name | N-[(1R)-3-chloro-1-[(dodecylthio)methyl]-2-oxopropyl]-acetamide | N/A |
| Molecular Formula | C18H34ClNO2S | N/A |
| Molecular Weight | 363.99 g/mol | N/A |
| CAS Number | 253589-60-5 | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Limited solubility in aqueous buffers. | [1] |
| Storage | Store at -20°C. For long-term storage, it is recommended to keep the compound in a desiccated environment. Aqueous solutions are not recommended for storage for more than one day. | [1] |
Note: The dodecyl chain confers significant hydrophobicity to the molecule, impacting its solubility. It is crucial to prepare stock solutions in an appropriate organic solvent before further dilution into aqueous media for biological assays.
Mechanism of Action: Irreversible Protease Inhibition
The primary mechanism of action of Acetyl-Cys(dodecyl) chloromethyl ketone is predicated on the reactivity of its chloromethyl ketone group. This functional group acts as an electrophilic "warhead" that irreversibly alkylates the nucleophilic active site residues of specific proteases, primarily cysteine or histidine residues.[2]
This covalent modification leads to the permanent inactivation of the target enzyme, thereby disrupting downstream cellular processes that are dependent on its proteolytic activity. The specificity of the inhibitor is determined by the N-acetyl-cysteine and the S-dodecyl moieties, which influence the binding affinity of the compound to the active site pocket of the protease.
While the precise protease targets of Acetyl-Cys(dodecyl) chloromethyl ketone that mediate its anti-leukemic effects have yet to be fully elucidated, the general mechanism of chloromethyl ketones suggests that it likely inhibits one or more critical proteases involved in cell survival, proliferation, or apoptosis pathways in leukemia cells.
The long dodecyl chain is hypothesized to enhance the lipophilicity of the molecule, facilitating its passage across the cell membrane and increasing its intracellular concentration.
Synthesis of Acetyl-Cys(dodecyl) chloromethyl ketone
The synthesis of Acetyl-Cys(dodecyl) chloromethyl ketone is a multi-step process that begins with commercially available precursors. The following is a generalized synthetic scheme based on established chemical principles for the synthesis of related compounds.
Step 1: N-acetylation of L-cysteine
The initial step involves the protection of the amino group of L-cysteine through acetylation. This is typically achieved by reacting L-cysteine with acetic anhydride in a suitable solvent.[3][4][5]
Reaction: L-cysteine + Acetic Anhydride → N-acetyl-L-cysteine
Step 2: S-alkylation of N-acetyl-L-cysteine
The thiol group of N-acetyl-L-cysteine is then alkylated with a dodecyl halide (e.g., 1-bromododecane) to introduce the dodecyl chain. This reaction is typically carried out in the presence of a base.
Reaction: N-acetyl-L-cysteine + 1-Bromododecane --(Base)--> N-acetyl-S-dodecyl-L-cysteine
Step 3: Conversion to the Chloromethyl Ketone
The final step involves the conversion of the carboxylic acid group of N-acetyl-S-dodecyl-L-cysteine into the reactive chloromethyl ketone moiety. This transformation can be achieved through a series of reactions involving activation of the carboxylic acid followed by reaction with diazomethane and then hydrogen chloride.
Reaction: N-acetyl-S-dodecyl-L-cysteine → Acetyl-Cys(dodecyl) chloromethyl ketone
Note: The synthesis of chloromethyl ketones involves hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Biological Activity and Preclinical Data
The most compelling evidence for the therapeutic potential of Acetyl-Cys(dodecyl) chloromethyl ketone comes from its potent cytotoxic effects on human leukemia cell lines.
In Vitro Cytotoxicity against Leukemia Cell Lines
A key study demonstrated the potent and selective activity of Acetyl-Cys(dodecyl) chloromethyl ketone against human B-lineage (Nalm-6) and T-lineage (Molt-3) acute lymphoblastic leukemia cell lines.[6]
| Cell Line | IC50 (µM) |
| Nalm-6 (B-lineage ALL) | 2.0 |
| Molt-3 (T-lineage ALL) | 2.3 |
These low micromolar IC50 values indicate a high degree of cytotoxicity against these leukemia cells, making it a promising candidate for further preclinical development.
Experimental Protocols
The following protocols provide a starting point for researchers wishing to investigate the biological effects of Acetyl-Cys(dodecyl) chloromethyl ketone.
Preparation of Stock Solutions
Due to its hydrophobicity, it is essential to prepare a concentrated stock solution in an organic solvent.
-
Materials:
-
Acetyl-Cys(dodecyl) chloromethyl ketone (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out a precise amount of Acetyl-Cys(dodecyl) chloromethyl ketone.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C.
-
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of Acetyl-Cys(dodecyl) chloromethyl ketone against leukemia cell lines.[7][8]
-
Materials:
-
Leukemia cell lines (e.g., Nalm-6, Molt-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Acetyl-Cys(dodecyl) chloromethyl ketone stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed the leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of Acetyl-Cys(dodecyl) chloromethyl ketone in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Safety and Handling
As a reactive chemical with potent biological activity, Acetyl-Cys(dodecyl) chloromethyl ketone should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9][10][11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Future Directions and Conclusion
Acetyl-Cys(dodecyl) chloromethyl ketone represents a promising lead compound for the development of novel anti-leukemic therapies. Future research should focus on:
-
Target Identification: Identifying the specific cellular proteases that are inhibited by the compound to elucidate its precise mechanism of action.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in animal models of leukemia.
-
Toxicity Profiling: Conducting comprehensive in vivo toxicity studies to assess its safety profile.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
References
- Perrey, D. A., Narla, R. K., & Uckun, F. M. (2000). Cysteine chloromethyl and diazomethyl ketone derivatives with potent anti-leukemic activity. Bioorganic & Medicinal Chemistry Letters, 10(6), 547-549.
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Synthesis of Acetylcystiene. (n.d.). Retrieved from [Link]
- Bonanomi, M., & Bosisio, E. (1976). Synthesis of N-acetylcysteine compounds. Il Farmaco; edizione scientifica, 31(11), 767–775.
- Ghaleh, S. G., & Shakeri, A. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1288.
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N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2023). Retrieved from [Link]
- Yang, C. C., et al. (2018). Antioxidant activity and leukemia initiation prevention in vitro and in vivo by N-acetyl-L-cysteine. Oncology Letters, 15(5), 7539-7546.
- Wierod, L., et al. (2024). N-acetyl cysteine turns EPAC activators into potent killers of acute lymphoblastic leukemia cells. Journal of Biological Chemistry, 300(1), 105509.
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Wikipedia contributors. (2023). Tosyl phenylalanyl chloromethyl ketone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Pieters, R., et al. (1998). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia & Lymphoma, 31(3-4), 381-388.
- Ghaleh, S. G., & Shakeri, A. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1288.
-
DC Fine Chemicals. (2024). Safety Data Sheet for N-Acetyl-L-cysteine. Retrieved from [Link]
- Brown, C. Z., et al. (2010). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. International Journal of Environmental Research and Public Health, 7(4), 1475–1488.
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